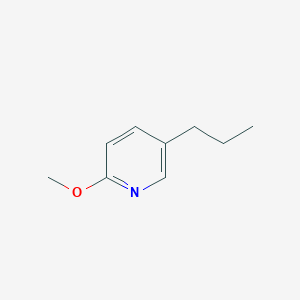
4-(2-Fluoro-3-methoxybenzyl)morpholine
Overview
Description
“4-(2-Fluoro-3-methoxybenzyl)morpholine” is a chemical compound with the CAS Number: 1428234-80-3 . Its molecular weight is 225.26 . The compound is stored at a temperature of 2-8°C .
Molecular Structure Analysis
The IUPAC Name of the compound is this compound . The InChI Code is 1S/C12H16FNO2/c1-15-11-4-2-3-10 (12 (11)13)9-14-5-7-16-8-6-14/h2-4H,5-9H2,1H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 225.26 . It is stored at a temperature of 2-8°C .Scientific Research Applications
Antioxidant Activity Analysis
Antioxidant activity and its implications across different fields, such as food engineering, medicine, and pharmacy, are of significant interest. Various methods to determine antioxidant activity, including spectrophotometry-based assays and electrochemical (bio)sensors, have been applied in analyzing the antioxidant capacity of complex samples. This research underscores the importance of chemical reactions in assessing the kinetics or equilibrium states of antioxidant processes, which might be relevant in the study of compounds like 4-(2-Fluoro-3-methoxybenzyl)morpholine (Munteanu & Apetrei, 2021).
Synthesis and Chemical Reactions
The synthesis of fluorinated and brominated compounds, serving as key intermediates in manufacturing anti-inflammatory materials, highlights the complexity and challenges in chemical synthesis. Innovations in synthesis methods, such as practical pilot-scale methods for preparing specific fluorinated biphenyls without using expensive or toxic reagents, demonstrate the ongoing research to improve the efficiency and safety of chemical production processes. These studies provide insights into the chemical properties and synthesis challenges of complex organic compounds, potentially including those like this compound (Qiu et al., 2009).
Environmental Applications
The use of redox mediators in the treatment of organic pollutants through enzymatic approaches has been explored to address the challenge of degrading recalcitrant compounds in industrial wastewater. This research sheds light on how enzymes, in conjunction with redox mediators, can enhance the degradation efficiency of stubborn pollutants, indicating the potential for compounds like this compound to play a role in environmental remediation efforts (Husain & Husain, 2007).
Pharmacological Interests in Morpholine Derivatives
The pharmacological profiles of morpholine derivatives, including their roles in various therapeutic applications, underscore the chemical's significance in drug development. Research into morpholine and its analogues reveals their potential in designing novel compounds with significant pharmacological activities. This area of study is particularly relevant to the exploration of this compound's applications in pharmaceuticals (Asif & Imran, 2019).
Safety and Hazards
properties
IUPAC Name |
4-[(2-fluoro-3-methoxyphenyl)methyl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2/c1-15-11-4-2-3-10(12(11)13)9-14-5-7-16-8-6-14/h2-4H,5-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNLZVKQCNAFAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)CN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801232608 | |
| Record name | Morpholine, 4-[(2-fluoro-3-methoxyphenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801232608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1428234-80-3 | |
| Record name | Morpholine, 4-[(2-fluoro-3-methoxyphenyl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1428234-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morpholine, 4-[(2-fluoro-3-methoxyphenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801232608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-5-methoxypyrazolo[1,5-A]pyridine](/img/structure/B3240111.png)



![4-[(2,6-Dichloropyridine-3-yl)methyl]mopholine](/img/structure/B3240137.png)








![2-(3-bromobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide](/img/structure/B3240214.png)